molecular formula C13H20NO6- B14119581 D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester

D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester

Cat. No.: B14119581
M. Wt: 286.30 g/mol
InChI Key: VNZYUMCXQWYCAW-SECBINFHSA-M
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Description

BOC-D-GLU(OALL)-OH, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a derivative of glutamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-D-GLU(OALL)-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) for the coupling reactions .

Industrial Production Methods

Industrial production of BOC-D-GLU(OALL)-OH follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

BOC-D-GLU(OALL)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

BOC-D-GLU(OALL)-OH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of various biochemical products.

Mechanism of Action

The mechanism of action of BOC-D-GLU(OALL)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. The allyl ester group can be selectively removed under mild conditions, allowing for further functionalization of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-D-GLU(OALL)-OH is unique due to its allyl ester group, which provides specific reactivity and selectivity in peptide synthesis. This makes it particularly useful in applications where selective deprotection and further functionalization are required .

Properties

Molecular Formula

C13H20NO6-

Molecular Weight

286.30 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m1/s1

InChI Key

VNZYUMCXQWYCAW-SECBINFHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-]

Origin of Product

United States

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